molecular formula C9H14N2 B168504 N-Methyl-3-(pyridin-2-yl)propan-1-amine CAS No. 15583-17-2

N-Methyl-3-(pyridin-2-yl)propan-1-amine

カタログ番号: B168504
CAS番号: 15583-17-2
分子量: 150.22 g/mol
InChIキー: DJIJZMRJLJLWGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-3-(pyridin-2-yl)propan-1-amine is a tertiary amine with a pyridine ring and a methyl-substituted amine group. Its chemical structure consists of a three-carbon chain linking the pyridin-2-yl group to the N-methylamine moiety. This compound is notable in pharmaceutical chemistry as a structural motif in antihistamines and related impurities. For example, it serves as the core structure of chlorpheniramine-related impurities, such as Chlorpheniramine Related Compound C, which is its maleate salt (C₁₅H₁₇ClN₂·C₄H₄O₄; CAS 22630-25-7) . It is utilized as a certified reference material (CRM) in pharmacopeial testing to ensure the quality and purity of antihistaminic drugs like dexchlorpheniramine maleate .

Key physicochemical properties include:

  • Molecular weight: 260.76 g/mol (free base); 376.83 g/mol (maleate salt) .
  • Purity: ≥95% by HPLC when synthesized for pharmaceutical standards .
  • Stereochemistry: The compound exists in both (3R) and (3S) enantiomeric forms, with the (3R)-isomer being pharmacologically active in related antihistamines .

準備方法

Reductive Amination of Pyridine-2-carbaldehyde with Propan-1-amine Derivatives

Reductive amination offers a direct route to N-Methyl-3-(pyridin-2-yl)propan-1-amine by condensing pyridine-2-carbaldehyde with a primary amine followed by reduction.

Reaction Mechanism and Optimization

The reaction involves initial imine formation between pyridine-2-carbaldehyde and propan-1-amine under acidic conditions, catalyzed by TosOH . Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation yields the secondary amine. Methylation is achieved via Eschweiler-Clarke conditions (formaldehyde and formic acid) .

Key parameters :

  • Solvent: Methanol or ethanol for imine stabilization.

  • Temperature: 70°C for imine formation, 25°C for reduction .

  • Yield: 65–78% after methylation (Table 1).

StepReagents/ConditionsIntermediateYield (%)
Imine formationTosOH, MeOH, 70°C, 12 hPyridinyl imine85
ReductionNaBH3CN, MeOH, 25°C, 6 h3-(Pyridin-2-yl)propan-1-amine90
MethylationHCHO, HCOOH, reflux, 8 hN-Methyl derivative78

Catalytic Hydrogenation of 3-(Pyridin-2-yl)propanenitrile

Catalytic hydrogenation of nitriles provides a high-purity route to the target amine.

Synthesis of 3-(Pyridin-2-yl)propanenitrile

3-(Pyridin-2-yl)propanenitrile is synthesized via nucleophilic substitution of 2-bromopyridine with acrylonitrile under basic conditions (K2CO3, DMF) .

Hydrogenation to Primary Amine

The nitrile is hydrogenated using Raney nickel or palladium-on-carbon (Pd/C) under H2 pressure (3–5 atm) in methanol. Post-reduction methylation employs methyl iodide (CH3I) and potassium carbonate (K2CO3) .

Optimization insights :

  • Catalyst loading: 5 wt% Pd/C achieves >95% conversion.

  • Byproduct control: Excess methyl iodide minimizes residual primary amine .

StepReagents/ConditionsProductYield (%)
Nitrile synthesis2-Bromopyridine, acrylonitrile, K2CO3, DMF, 80°C, 8 h3-(Pyridin-2-yl)propanenitrile72
HydrogenationPd/C (5%), H2 (4 atm), MeOH, 25°C, 12 h3-(Pyridin-2-yl)propan-1-amine88
MethylationCH3I, K2CO3, DMF, 60°C, 6 hN-Methyl derivative82

Alkylation of Primary Amines with Pyridin-2-ylalkyl Halides

Alkylation exploits the nucleophilicity of primary amines to introduce the pyridin-2-ylpropyl moiety.

Preparation of 3-(Pyridin-2-yl)propyl Halides

3-(Pyridin-2-yl)propan-1-ol is converted to the corresponding bromide using PBr3 or HBr in dichloromethane .

Alkylation and Methylation

The alkyl halide reacts with methylamine in acetonitrile under reflux, followed by purification via silica chromatography .

Critical factors :

  • Solvent polarity: Acetonitrile enhances nucleophilic substitution rates.

  • Side reactions: Excess methylamine suppresses polyalkylation .

StepReagents/ConditionsProductYield (%)
Halide synthesis3-(Pyridin-2-yl)propan-1-ol, PBr3, DCM, 0°C, 2 h3-(Pyridin-2-yl)propyl bromide68
AlkylationMethylamine, MeCN, reflux, 12 hThis compound75

Michael Addition Followed by Reduction and Methylation

Michael addition of 2-aminopyridine to α,β-unsaturated esters forms a β-pyridinylpropanoate intermediate, which is reduced to the amine.

Reaction Sequence

  • Michael addition : 2-Aminopyridine reacts with methyl acrylate in THF catalyzed by DBU .

  • Ester hydrolysis : NaOH aqueous solution converts the ester to carboxylic acid.

  • Curtius rearrangement : The acid is converted to an isocyanate, then reduced to the amine .

Yield enhancements :

  • Low temperatures (−20°C) improve Michael adduct regioselectivity.

  • LiAlH4 reduction ensures complete conversion of nitriles to amines .

StepReagents/ConditionsProductYield (%)
Michael additionMethyl acrylate, DBU, THF, −20°C, 6 hβ-Pyridinylpropanoate70
ReductionLiAlH4, THF, reflux, 8 h3-(Pyridin-2-yl)propan-1-amine85
MethylationCH3I, K2CO3, DMF, 60°C, 6 hN-Methyl derivative80

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling enables modular synthesis from halogenated pyridines and amine precursors.

Suzuki-Miyaura Coupling

Aryl boronic esters of pyridine-2-ylpropane react with methylamine derivatives under Pd(PPh3)4 catalysis .

Optimized conditions :

  • Ligand: XantPhos enhances coupling efficiency.

  • Base: Cs2CO3 minimizes side reactions .

StepReagents/ConditionsProductYield (%)
Boronic ester synthesis3-Bromopropylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 100°C, 12 hPyridinylpropyl boronic ester65
CouplingMethylamine, Pd(PPh3)4, XantPhos, Cs2CO3, toluene, 110°C, 24 hN-Methyl derivative60

化学反応の分析

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. For example:

  • N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid converts the pyridine nitrogen to an N-oxide derivative.

  • Amine oxidation : Catalyzed by KMnO₄ or CrO₃, the primary oxidation product is a nitrile or imine .

Reaction Type Reagents/Conditions Product
N-OxidationH₂O₂, 60°C, 6 hoursN-Methyl-3-(pyridin-2-yl)propan-1-amine N-oxide
Amine oxidationKMnO₄, acidic aqueous medium3-(Pyridin-2-yl)propanenitrile

Substitution Reactions

The pyridine ring participates in electrophilic substitution, while the amine group reacts with electrophiles:

  • Halogenation : Bromine in HNO₃ introduces bromine at the pyridine’s C4 position.

  • Thiocarbamide formation : Reaction with thiourea derivatives replaces aryl chlorides (if present) with thiocarbamido groups under reflux .

Substitution Site Reagents Conditions Product
Pyridine ringBr₂, HNO₃0–5°C, 2 hours4-Bromo-N-methyl-3-(pyridin-2-yl)propan-1-amine
Aryl chloride*Thiourea, isopropanolReflux, 4 hoursThiocarbamido derivative

*Requires a chloro-substituted aryl group in the structure .

Reductive Transformations

The pyridine ring can be reduced to a piperidine derivative under hydrogenation:

  • Catalytic hydrogenation : Pd/C or Raney nickel in ethanol yields a saturated piperidine ring.

Substrate Catalyst Conditions Product
This compoundPd/C (10%)H₂, 50 psi, 12 hoursN-Methyl-3-(piperidin-2-yl)propan-1-amine

Acylation and Alkylation

The secondary amine reacts with acyl chlorides or alkyl halides:

  • Acylation : Acetyl chloride forms an amide derivative in dichloromethane.

  • Alkylation : Limited by steric hindrance; methyl iodide requires strong bases like LDA.

Reaction Reagents Conditions Product
AcylationAcetyl chloride, Et₃N0°C → RT, 3 hoursN-Acetyl-N-methyl-3-(pyridin-2-yl)propan-1-amine
AlkylationMethyl iodide, LDATHF, −78°C → RT, 6 hoursQuaternary ammonium salt

科学的研究の応用

Chemistry

N-Methyl-3-(pyridin-2-yl)propan-1-amine serves as a building block in organic synthesis. It is utilized to prepare more complex molecules, making it valuable for researchers aiming to develop new compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its interactions with biological targets can provide insights into cellular signaling pathways and metabolic processes.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties. It has been explored for developing drugs aimed at specific receptors or enzymes, including:

  • Neuroprotective Effects : Research indicates that it may inhibit neuronal nitric oxide synthase (nNOS), which could be beneficial in treating neurodegenerative disorders by reducing neuronal cell death under hypoxic conditions.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as a lead compound for new antibiotics.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its chemical structure. Factors such as solubility and stability are crucial for determining its effectiveness as a therapeutic agent.

Biological Activities Summary

Activity TypeDescriptionReferences
NeuroprotectiveInhibits nNOS, reducing NO levels
AntimicrobialEffective against specific bacterial strains
Enzyme ModulationPotential inhibitor of key metabolic enzymes

Case Study 1: Neuroprotective Potential

A study examining nNOS inhibitors demonstrated that compounds related to this compound significantly reduced neuronal cell death under hypoxic conditions. This supports the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration.

Case Study 2: Antimicrobial Efficacy

Investigations into the antimicrobial properties revealed the compound's effectiveness against Chlamydia species. This study highlighted its selective action and potential as a lead for developing new antibiotics.

作用機序

The mechanism of action of N-Methyl-3-(pyridin-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions .

類似化合物との比較

N-Methyl-3-(pyridin-2-yl)propan-1-amine belongs to a class of alkylamine derivatives with structural analogs varying in substituents, stereochemistry, and therapeutic applications. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Key Structural Differences Pharmacological Use/Properties Molecular Weight (g/mol) Purity/Data Sources
Dexchlorpheniramine Maleate N,N-dimethylamine; 4-chlorophenyl substituent Potent antihistamine for allergies 435.32 Clinical studies
Brompheniramine Maleate 4-bromophenyl substituent First-generation antihistamine for colds 435.21 FDA-approved drug
Ammoxetine Benzo[d][1,3]dioxol-4-yloxy and thiophen-2-yl SNRI for neuropathic pain (preclinical) 331.40 Preclinical trials
OCM-33 (GSK-3β inhibitor) 3-fluoro-4-(trifluoromethyl)phenyl substituent GSK-3β inhibition; neuroprotective activity 422.38 Synthetic study
OX03389 Styrylphenoxy substituent Squalene synthase inhibition (modest potency) 297.39 In vitro screening

Key Observations:

Substituent Effects: The 4-chlorophenyl group in dexchlorpheniramine enhances H1 receptor antagonism, making it 10x more potent than non-halogenated analogs . Bromine substitution (brompheniramine) increases lipophilicity, prolonging half-life but with higher sedative side effects compared to chlorinated analogs . Pyrazine/pyridine ring variations (e.g., OCM-31, OCM-33) shift activity from antihistaminic to kinase inhibition, highlighting the scaffold’s versatility .

Stereochemical Impact :

  • The (3R)-enantiomer of this compound is critical for binding to histamine receptors, while the (3S)-form is inactive .

Pharmacokinetic Differences :

  • Dexchlorpheniramine and brompheniramine exhibit high oral bioavailability (>80%) due to their lipophilic aryl groups, whereas ammoxetine’s polar thiophene moiety reduces CNS penetration .

Industrial and Regulatory Status

  • Dexchlorpheniramine maleate and brompheniramine maleate are FDA-approved, with dexchlorpheniramine preferred for its reduced sedative effects .

生物活性

N-Methyl-3-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its role in various biological interactions. The compound can be synthesized through several methods, including oxidation, reduction, and electrophilic substitution reactions involving the pyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms Include:

  • Receptor Binding : The compound likely interacts with neurotransmitter receptors, potentially influencing neurological functions.
  • Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's bioavailability is influenced by its chemical structure. Factors such as solubility, permeability, and stability play crucial roles in determining its effectiveness as a therapeutic agent.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Neuroprotective Effects

Studies suggest that compounds similar to this compound may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS can lead to reduced levels of nitric oxide (NO), potentially providing neuroprotective benefits .

2. Antimicrobial Activity

Preliminary investigations have indicated that the compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits nNOS, reducing NO levels ,
AntimicrobialEffective against specific bacterial strains ,
Enzyme ModulationPotential inhibitor of key metabolic enzymes,

Case Study 1: Neuroprotective Potential

In a study examining the effects of nNOS inhibitors on neurodegenerative models, compounds structurally related to this compound demonstrated significant reductions in neuronal cell death under hypoxic conditions. These findings support the hypothesis that modulation of NO synthesis can confer protective effects against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against Chlamydia species. The study highlighted the compound's selective action and potential as a lead for developing new antibiotics .

Q & A

Basic Research Questions

Q. How can N-Methyl-3-(pyridin-2-yl)propan-1-amine be reliably identified and characterized in synthetic mixtures?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural features like the pyridinyl and methylamine groups. Compare spectral data with reference standards (e.g., Chlorpheniramine-related impurities) .
  • Key Data : The compound’s CAS No. (20619-12-9) and molecular formula (C₁₅H₁₇ClN₂·C₄H₄O₄ for its maleate salt) are critical for cross-referencing .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology : Adapt Mannich reaction protocols, as seen in Duloxetine synthesis, using pyridine derivatives and methylamine precursors. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like desmethyl impurities .
  • Example : A scaled procedure involving Pd-catalyzed coupling (e.g., ) can introduce functional groups to the pyridine ring.

Q. How does this compound interact with biological targets such as H1 receptors?

  • Methodology : Perform competitive binding assays (e.g., radioligand displacement) using H1 receptor-expressing cell lines. Compare Ki values to Chlorpheniramine (Ki = 2 nM for H1 antagonism) .
  • Key Insight : The methyl group may reduce binding affinity compared to dimethyl analogs, requiring dose-response validation .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound during synthesis?

  • Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution. For example, Duloxetine’s (S)-enantiomer was isolated via tartaric acid diastereomeric salt formation .
  • Data Contradiction : Conflicting yields (35% vs. 67% in ) highlight the need for solvent polarity and catalyst optimization (e.g., Pd/Cu systems) .

Q. How can structural modifications enhance selectivity for serotonin/norepinephrine reuptake inhibition (SNRI)?

  • Methodology : Introduce substituents to the pyridine ring (e.g., fluorophenyl groups) and assess activity via in vitro transporter assays (e.g., synaptosomal uptake inhibition). Compare to SNRI benchmarks like Ammoxetine .
  • SAR Insight : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve metabolic stability and target engagement, as seen in GSK-3β inhibitors .

Q. What analytical challenges arise in distinguishing this compound from its dimethyl analog (Chlorpheniramine)?

  • Methodology : Employ LC-MS/MS with selective ion monitoring (SIM) or differential mobility spectrometry (DMS). Key markers include mass shifts (Δm/z = 14 for -CH₃ vs. -H) and retention time differences .
  • Validation : Use impurity standards (e.g., Chlorpheniramine Related Compound C) for spiked recovery experiments .

Q. How does the compound’s metabolic profile compare to clinical SNRIs like Duloxetine?

  • Methodology : Perform in vitro hepatic microsome assays to identify CYP450-mediated metabolites. Use high-resolution LC-HRMS for structural elucidation .
  • Advanced Insight : The pyridine ring may undergo oxidation to N-oxide metabolites, requiring stability studies under varying pH conditions .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 35% vs. 67%)?

  • Methodology : Replicate protocols with strict control of variables (e.g., catalyst loading, solvent purity). Use design-of-experiment (DoE) models to identify critical factors (e.g., Pd(PPh₃)₂Cl₂ vs. CuI ratios) .
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability and optimize reaction scalability.

Q. What computational tools predict the compound’s binding mode to targets like GSK-3β?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures (PDB: 1Q3L for GSK-3β). Validate with mutagenesis studies on key residues (e.g., Lys85, Asp200) .

Q. Structural & Functional Analogues

Q. How do structural analogs with thiophene/pyrazine substitutions affect pharmacological activity?

  • Methodology : Synthesize derivatives (e.g., OCM-33 in ) and test in vitro/in vivo models for selectivity (e.g., kinase panels, forced-swim tests for antidepressants).
  • Key Finding : Pyrazine analogs (e.g., OCM-31) show improved brain exposure due to enhanced lipophilicity (LogP > 2.5) .

Q. Stability & Storage

Q. What conditions stabilize this compound for long-term storage?

  • Methodology : Store as a maleate salt at -20°C under inert gas (N₂/Ar). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks (>95%) .

特性

IUPAC Name

N-methyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-7-4-6-9-5-2-3-8-11-9/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIJZMRJLJLWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。